molecular formula C27H32N2O2S B2538040 N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea CAS No. 306730-47-2

N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea

Cat. No. B2538040
CAS RN: 306730-47-2
M. Wt: 448.63
InChI Key: LRMGMTCPKDSORV-UHFFFAOYSA-N
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Description

“N’-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions, and are commonly used in medicinal chemistry, agriculture, and natural product synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic functional groups of thioureas, along with the substituted benzyl and phenyl groups. The tert-butyl group is a bulky substituent, which could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles in the presence of electrophiles, and can also serve as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiourea would depend on its exact structure. Factors that could influence these properties include the nature and position of the substituents on the benzyl and phenyl rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a specific thiourea would depend on its structure and the context in which it is used. For example, some thioureas are used as inhibitors of certain enzymes, while others might interact with biological targets in different ways .

Safety and Hazards

The safety and hazards associated with a specific thiourea would depend on its exact structure. Some thioureas are known to be toxic and can cause harm to the environment .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promising activity in a certain area (such as medicinal chemistry or materials science), further studies could be conducted to optimize its properties and evaluate its efficacy .

properties

IUPAC Name

3-benzyl-1-(4-tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2S/c1-27(2,3)22-12-14-23(15-13-22)29(26(32)28-18-20-9-7-6-8-10-20)19-21-11-16-24(30-4)17-25(21)31-5/h6-17H,18-19H2,1-5H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMGMTCPKDSORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(CC2=C(C=C(C=C2)OC)OC)C(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea

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